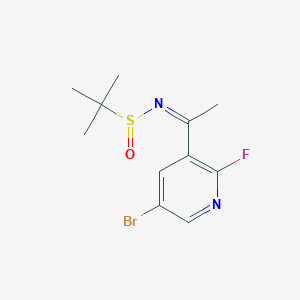
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-2-fluoropyridine and 2-methylpropane-2-sulfinamide. The key steps could involve:
Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.
Condensation: Formation of the imine (ethylidene) linkage.
Sulfinamide Formation: Introduction of the sulfinamide group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfinamide group.
Reduction: Reduction reactions could target the imine linkage or other functional groups.
Substitution: Halogen atoms on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonamides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,Z)-N-(1-(5-chloro-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,Z)-N-(1-(5-bromo-2-chloropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring, along with the specific configuration of the imine and sulfinamide groups, may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14BrFN2OS |
|---|---|
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
(NZ)-N-[1-(5-bromo-2-fluoropyridin-3-yl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrFN2OS/c1-7(15-17(16)11(2,3)4)9-5-8(12)6-14-10(9)13/h5-6H,1-4H3/b15-7- |
InChI-Schlüssel |
HGFSZPBJOXIGTE-CHHVJCJISA-N |
Isomerische SMILES |
C/C(=N/S(=O)C(C)(C)C)/C1=C(N=CC(=C1)Br)F |
Kanonische SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(N=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


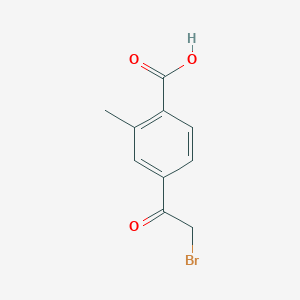
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
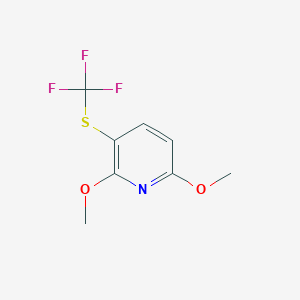
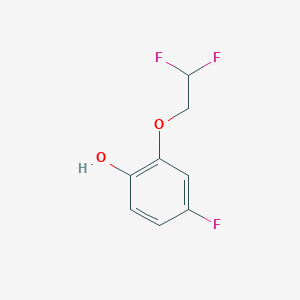
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
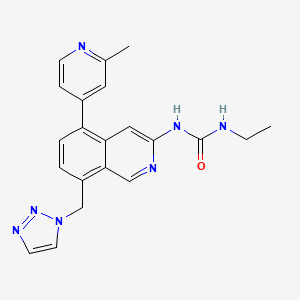
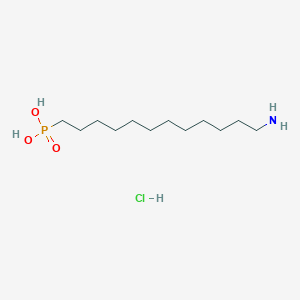
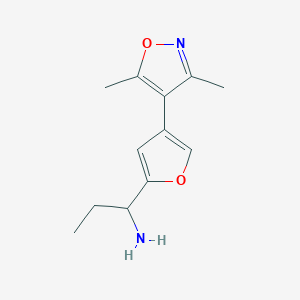

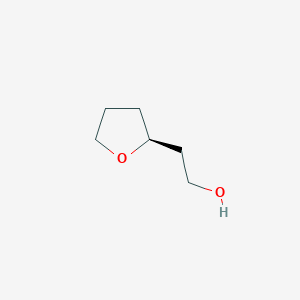
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
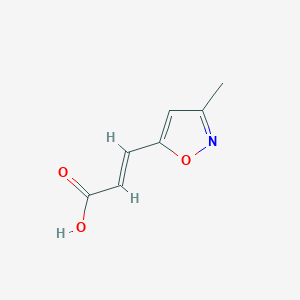
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
